molecular formula C13H7N5O3S B2905331 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 946362-33-0

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2905331
CAS No.: 946362-33-0
M. Wt: 313.29
InChI Key: PZMJZLXNRMAOKE-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C13H7N5O3S and its molecular weight is 313.29. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimycobacterial Agents

Compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide have been synthesized and evaluated for their antibacterial and antitubercular activities. The design and synthesis of such compounds, including variations like 1,3,4-oxadiazole and benzothiazolyl derivatives, have shown promising activities against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential as novel antimicrobial agents (Desai et al., 2016), (Chavan et al., 2019).

Anticancer Evaluation

This compound analogs have been synthesized and tested for their anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against multiple cancer cell lines, showcasing the therapeutic potential of these compounds (Ravinaik et al., 2021).

Corrosion Inhibition

The derivatives of this compound have also been explored for their physicochemical properties, such as corrosion inhibition. Studies have shown that certain 1,3,4-oxadiazole derivatives can effectively inhibit the corrosion of mild steel in sulphuric acid, indicating their potential application in protecting industrial materials (Ammal et al., 2018).

Enzyme Inhibition

Research has also focused on the enzyme inhibition properties of these compounds. For example, 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in neurological disorders such as Alzheimer's disease. These compounds have shown moderate inhibition, suggesting their potential as therapeutic agents for treating dementias and related conditions (Pflégr et al., 2022).

Synthesis and Characterization

The synthesis and characterization of this compound and related compounds have been extensively studied, with research detailing methods for creating these compounds and analyzing their structural properties. These studies contribute to the broader understanding of the chemical behavior and potential applications of such compounds in various scientific domains (Quan & Kurth, 2004).

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O3S/c19-10(12-15-7-3-1-2-4-9(7)22-12)16-13-18-17-11(20-13)8-5-6-14-21-8/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJZLXNRMAOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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